Sulfinpyrazone sulfone
Sulfinpyrazone sulfone
Sulfinpyrazone sulfone belongs to the class of organic compounds known as benzenesulfonyl compounds. These are aromatic compounds containing a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group. Sulfinpyrazone sulfone is considered to be a practically insoluble (in water) and relatively neutral molecule. Sulfinpyrazone sulfone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, sulfinpyrazone sulfone is primarily located in the cytoplasm and membrane (predicted from logP).
Sulfinpyrazone sulfone is a sulfonic acid derivative.
Sulfinpyrazone sulfone is a sulfonic acid derivative.
Brand Name:
Vulcanchem
CAS No.:
1106-50-9
VCID:
VC21001069
InChI:
InChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2
SMILES:
C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4
Molecular Formula:
C23H20N2O4S
Molecular Weight:
420.5 g/mol
Sulfinpyrazone sulfone
CAS No.: 1106-50-9
Cat. No.: VC21001069
Molecular Formula: C23H20N2O4S
Molecular Weight: 420.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Description | Sulfinpyrazone sulfone belongs to the class of organic compounds known as benzenesulfonyl compounds. These are aromatic compounds containing a benzenesulfonyl group, which consists of a monocyclic benzene moiety that carries a sulfonyl group. Sulfinpyrazone sulfone is considered to be a practically insoluble (in water) and relatively neutral molecule. Sulfinpyrazone sulfone has been found in human liver and kidney tissues, and has also been detected in multiple biofluids, such as urine and blood. Within the cell, sulfinpyrazone sulfone is primarily located in the cytoplasm and membrane (predicted from logP). Sulfinpyrazone sulfone is a sulfonic acid derivative. |
|---|---|
| CAS No. | 1106-50-9 |
| Molecular Formula | C23H20N2O4S |
| Molecular Weight | 420.5 g/mol |
| IUPAC Name | 4-[2-(benzenesulfonyl)ethyl]-1,2-diphenylpyrazolidine-3,5-dione |
| Standard InChI | InChI=1S/C23H20N2O4S/c26-22-21(16-17-30(28,29)20-14-8-3-9-15-20)23(27)25(19-12-6-2-7-13-19)24(22)18-10-4-1-5-11-18/h1-15,21H,16-17H2 |
| Standard InChI Key | DQUYGWDNTAETLI-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4 |
| Canonical SMILES | C1=CC=C(C=C1)N2C(=O)C(C(=O)N2C3=CC=CC=C3)CCS(=O)(=O)C4=CC=CC=C4 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator